(2Z,5Z)-5-[(4-methylphenyl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one
CAS No.: 478077-81-5
Cat. No.: VC7277148
Molecular Formula: C19H15N5OS
Molecular Weight: 361.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478077-81-5 |
|---|---|
| Molecular Formula | C19H15N5OS |
| Molecular Weight | 361.42 |
| IUPAC Name | (2Z,5Z)-5-[(4-methylphenyl)methylidene]-3-phenyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C19H15N5OS/c1-14-7-9-15(10-8-14)11-17-18(25)24(16-5-3-2-4-6-16)19(26-17)22-23-12-20-21-13-23/h2-13H,1H3/b17-11-,22-19- |
| Standard InChI Key | PFUKITCBJOTLHX-BBBBUXBTSA-N |
| SMILES | CC1=CC=C(C=C1)C=C2C(=O)N(C(=NN3C=NN=C3)S2)C4=CC=CC=C4 |
Introduction
The compound "(2Z,5Z)-5-[(4-methylphenyl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one" is a derivative of the thiazolidin-4-one scaffold, a heterocyclic structure known for its broad spectrum of biological activities. This compound combines three key pharmacophores: the thiazolidinone core, a triazole group, and aromatic substituents. Such structural features make it a promising candidate for drug discovery in multiple therapeutic areas.
Biological Activities of Thiazolidin-4-One Derivatives
Thiazolidin-4-one derivatives have been extensively studied for their pharmacological properties. The inclusion of specific substituents like triazoles and aromatic groups enhances their activity profiles. Below are some key activities associated with this class of compounds:
Synthetic Approaches
The synthesis of this compound typically involves:
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Cyclization reactions to form the thiazolidinone core.
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Functionalization with triazole groups via condensation reactions.
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Introduction of aromatic substituents through aldol condensation.
Potential Applications in Drug Development
Given its structural features and reported activities:
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Cancer Therapy: The compound could act as a multi-target enzyme inhibitor for cancer treatment by modulating kinases or inducing apoptosis .
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Antimicrobial Agents: Its ability to disrupt microbial processes makes it a candidate for combating resistant infections .
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Anti-inflammatory Drugs: It may serve as a COX inhibitor or modulator of inflammatory pathways .
Research Gaps and Future Directions
Although promising, further studies are needed to:
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Evaluate its pharmacokinetics and metabolic stability.
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Conduct in vivo studies to confirm its efficacy and safety.
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Optimize its structure for enhanced selectivity and reduced toxicity.
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